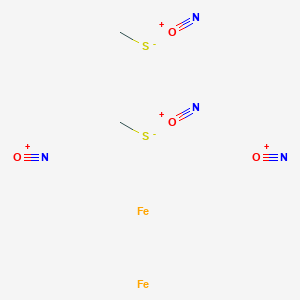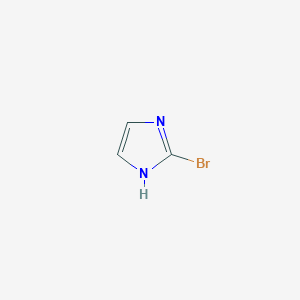
5'-O-(Triphenylmethyl)adenosine
Overview
Description
5’-O-(Triphenylmethyl)adenosine is a chemical compound with the molecular formula C29H27N5O4 . It has a molecular weight of 509.55578 .
Synthesis Analysis
The synthesis of 5’-O-(Triphenylmethyl)adenosine involves several steps. One key step in the synthetic method involves the conversion of 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine, using LiAlH4 as a reducing agent . This method has the advantage of an acceptable total product yield and the commercial availability of all starting materials .Molecular Structure Analysis
The molecular structure of 5’-O-(Triphenylmethyl)adenosine is represented by the InChI Key: UKCBMOADKGIZCV-ZYWWQZICSA-N . The canonical SMILES representation is: C1=CC=C (C=C1)C (C2=CC=CC=C2) (C3=CC=CC=C3)OCC4C (C (C (O4)N5C=NC6=C5N=CN=C6N)O)O .Physical And Chemical Properties Analysis
5’-O-(Triphenylmethyl)adenosine has a boiling point of 762.1ºC at 760mmHg and a density of 1.4g/cm3 .Scientific Research Applications
Role in Cellular Metabolism and Biological Processes
5'-O-(Triphenylmethyl)adenosine, as a derivative of adenosine, plays a crucial role in cellular metabolism. Adenosine and its compounds like Adenosine 5'-triphosphate (ATP) are essential in various biological processes such as neurotransmission, muscle contraction, cardiac function, and vasodilation. These compounds are critical in maintaining physiological processes within the human body (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).
Involvement in Vasculogenesis and Oxygen-Induced Retinopathy
5'-O-(Triphenylmethyl)adenosine is linked to retinal vasculogenesis, especially in conditions like oxygen-induced retinopathy (OIR). The distribution and levels of 5' nucleotidase and adenosine, from which 5'-O-(Triphenylmethyl)adenosine is derived, have significant implications in neonatal retinal development and OIR (Lutty, Merges, & McLeod, 2000).
Contributions to Neuroscience and Sensory Mechanisms
Research shows that compounds like adenosine 5'-triphosphate, closely related to 5'-O-(Triphenylmethyl)adenosine, are integral in sensory mechanisms, particularly in the nervous system. For example, ATP has been found to play a role in peripheral sensory mechanisms, including mechanosensory transduction in the rat colorectum (Wynn, Rong, Xiang, & Burnstock, 2003).
Application in Nucleotide Chemistry
The triphenylmethyl (trityl) group, a component of 5'-O-(Triphenylmethyl)adenosine, is utilized in nucleotide chemistry. This group can be removed from 5'-trityl 2'-deoxynucleosides under neutral conditions without causing side reactions, which is vital in the synthesis of deoxyoligonucleotides (Kohli, Blöcker, & Köster, 1980).
Use in Diagnostic and Clinical Research
5'-O-(Triphenylmethyl)adenosine derivatives are significant in clinical research, particularly in diagnostics. For instance, adenosine 5'-triphosphate and its analogs are used in the diagnosis and treatment of various conditions, including paroxysmal supraventricular tachycardias and coronary artery disease (Agteresch et al., 2012).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(trityloxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O4/c30-26-23-27(32-17-31-26)34(18-33-23)28-25(36)24(35)22(38-28)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,35-36H,16H2,(H2,30,31,32)/t22-,24-,25-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBMOADKGIZCV-ZYWWQZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Triphenylmethyl)adenosine | |
CAS RN |
18048-85-6 | |
| Record name | 5′-O-(Triphenylmethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-(Triphenylmethyl)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-O-(triphenylmethyl)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
